molecular formula C13H11N3 B15202871 Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl- CAS No. 61736-24-1

Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-

Katalognummer: B15202871
CAS-Nummer: 61736-24-1
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: BNTAQQXPMRIMTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenylpyrrolo[1,2-c]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a phenyl group attached to the pyrrole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenylpyrrolo[1,2-c]pyrimidin-3-amine typically involves the condensation of pyrrole-2-carbaldehyde with suitable reagents. One common method is the base-induced condensation with toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate . The reaction is usually carried out in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 45°C) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 6-phenylpyrrolo[1,2-c]pyrimidin-3-amine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenylpyrrolo[1,2-c]pyrimidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-phenylpyrrolo[1,2-c]pyrimidin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Phenylpyrrolo[1,2-c]pyrimidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl group and amine functionality contribute to its potential as a versatile scaffold in drug discovery and materials science .

Eigenschaften

CAS-Nummer

61736-24-1

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

6-phenylpyrrolo[1,2-c]pyrimidin-3-amine

InChI

InChI=1S/C13H11N3/c14-13-7-12-6-11(8-16(12)9-15-13)10-4-2-1-3-5-10/h1-9H,14H2

InChI-Schlüssel

BNTAQQXPMRIMTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN3C=NC(=CC3=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.